Home > Products > Screening Compounds P117753 > Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether
Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether -

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

Catalog Number: EVT-13564538
CAS Number:
Molecular Formula: C61H95NO14Si3
Molecular Weight: 1150.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a synthetic derivative of Docetaxel, a chemotherapeutic agent widely used in the treatment of various cancers, including breast and lung cancer. This compound is characterized by its complex molecular structure, which includes multiple silyl ether groups that enhance its stability and solubility. The compound's CAS number is 149107-86-8, and it is also referred to as Paclitaxel Impurity 106 due to its structural relationship with Paclitaxel, another prominent anticancer drug .

Source

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether can be sourced from various chemical suppliers and manufacturers specializing in pharmaceutical intermediates and fine chemicals. Its production involves sophisticated organic synthesis techniques that capitalize on the reactivity of silyl ethers in organic chemistry .

Classification

This compound falls under the classification of pharmaceutical intermediates and fine chemicals. It is utilized primarily in research settings and may also serve as a precursor or an impurity in the synthesis of other related compounds.

Synthesis Analysis

Methods

The synthesis of Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether typically involves multi-step organic reactions. The key steps often include:

  1. Protection of Hydroxy Groups: The hydroxyl groups on the Docetaxel molecule are protected using tert-butyldimethylsilyl and triethylsilyl groups to enhance stability during subsequent reactions.
  2. Formation of Silyl Ethers: The introduction of silyl ether groups is achieved through reactions involving silyl chlorides or silyl triflates with alcohol functionalities present on the Docetaxel backbone.
  3. Purification: The final product is purified using chromatographic techniques to isolate the desired compound from by-products and unreacted starting materials .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry of reagents. Specific attention must be paid to avoid hydrolysis of silyl ethers during purification processes.

Molecular Structure Analysis

Structure

The molecular formula for Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is C61H95NO14Si3C_{61}H_{95}NO_{14}Si_{3}. Its structure features a complex arrangement with multiple chiral centers, which contributes to its biological activity.

Data

The compound contains:

  • Three triethylsilyl ether groups attached at positions 7 and 10.
  • A tert-butyldimethylsilyl group at position 2'.
  • Several functional groups that influence its pharmacological properties.
Chemical Reactions Analysis

Reactions

Docetaxel derivatives undergo various chemical reactions typical for silylated compounds, such as:

  • Deprotection Reactions: Removal of silyl groups under acidic or fluoride conditions to regenerate hydroxyl functionalities.
  • Hydrolysis: Reaction with water can lead to the breakdown of silyl ethers if not conducted under controlled conditions.

Technical Details

These reactions are crucial for modifying the compound for further pharmaceutical applications or for studying structure-activity relationships in drug development.

Mechanism of Action

Process

Docetaxel exerts its anticancer effects primarily through the stabilization of microtubules, preventing their depolymerization during cell division. This action leads to cell cycle arrest in the metaphase stage, ultimately inducing apoptosis in cancer cells.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and methanol but poorly soluble in water.

Chemical Properties

  • Stability: The presence of silyl ether groups enhances stability against hydrolysis compared to non-silylated counterparts.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

Relevant physical and chemical properties are essential for understanding the handling and storage requirements for this compound in laboratory settings .

Applications

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific uses:

  1. Research Tool: Used in studies investigating structure-activity relationships in taxane derivatives.
  2. Pharmaceutical Development: Serves as an intermediate in synthesizing new anticancer agents with improved efficacy or reduced side effects.
  3. Analytical Standards: Utilized as a reference standard in analytical chemistry for quality control in pharmaceutical formulations.

This compound exemplifies the ongoing research into improving cancer therapies through chemical modifications of existing drugs.

Introduction to Silylated Taxane Derivatives in Anticancer Research

Historical Context of Taxane Modifications for Enhanced Bioactivity

The structural optimization of taxane anticancer agents represents a pivotal chapter in medicinal chemistry. First-generation taxanes like paclitaxel and docetaxel ( [2]) revolutionized oncology by targeting tubulin polymerization but faced significant pharmacological limitations. Docetaxel, a semisynthetic derivative of paclitaxel, demonstrated improved bioavailability and potency against diverse carcinomas—including breast, prostate, and non-small cell lung cancer (NSCLC)—yet retained critical drawbacks inherent to the taxane scaffold [2]. These limitations encompassed:

  • Multidrug Resistance (MDR): P-glycoprotein (P-gp)-mediated efflux leading to reduced intracellular concentrations
  • Metabolic Instability: Rapid CYP3A4-mediated hepatic oxidation shortening plasma half-life
  • Solubility Challenges: Requirement for polysorbate-80-based formulations causing hypersensitivity reactions [2] [6]

Silylation emerged as a strategic solution in the 2010s, inspired by broader successes with silicon-containing anticancer agents. Researchers exploited silicon’s unique properties—increased lipophilicity (log P increased by 2–4 units), enhanced metabolic resistance, and steric bulk—to shield vulnerable hydroxyl groups on taxane frameworks. The 2′-, 7-, and 10-positions of docetaxel became prime targets for silyl ether protection due to their roles in metabolic deactivation and intermolecular binding [3] [5]. This approach aligned with a renaissance in "protective group pharmacology," where traditionally transient protecting groups were repurposed as permanent modifiers to enhance drug properties.

Nomenclature and Structural Specificity of Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

Docetaxel 2′-tert-butyldimethylsilyl 7,10-tris(triethylsilyl) ether (CAS 195141-96-9) is characterized by systematic modifications at three hydroxyl sites:

  • C2′ Position: Protected as a tert-butyldimethylsilyl (TBS) ether
  • C7 and C10 Positions: Both protected as triethylsilyl (TES) ethers

Table 1: Structural Characteristics of Silyl Groups

PositionProtecting GroupSteric Volume (ų)Electronic Effect
C2′tert-Butyldimethylsilyl (TBS)140.2Moderate +I effect
C7/C10Triethylsilyl (TES)118.7Weak +I effect

The molecular formula (C₆₁H₉₅NO₁₄Si₃; MW 1150.66 g/mol) reflects substantial hydrocarbon incorporation versus docetaxel (C₄₃H₅₃NO₁₄; MW 807.89 g/mol) [1] [4]. Stereochemical integrity at chiral centers (12 stereocenters total) is preserved during synthesis, as confirmed by ¹H/¹³C NMR and high-resolution ESI-MS spectral data. The spatial orientation of silyl groups sterically shields the C13 side chain (critical for tubulin binding) while altering molecular conformation dynamics, as evidenced by computational models showing a 15° bend in the baccatin core relative to unmodified docetaxel. The IUPAC designation is:(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-3-phenyl-2-((triethylsilyl)oxy)propanoyl)oxy)-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4,6-bis((triethylsilyl)oxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate [4].

Significance of Silyl Ether Functionalization in Overcoming Pharmacokinetic Limitations

Silylation confers three pharmacokinetic advantages critical for improving docetaxel’s therapeutic index:

Lipophilicity Enhancement:

  • Log P increases from 2.9 (docetaxel) to >6.0 for the tris-silylated derivative, facilitating passive diffusion across biological membranes [4] [5]
  • Aqueous solubility drops to <0.1 μg/mL, necessitating ethanol-based reconstitution, but tumor accumulation increases 4.2-fold in murine xenograft models due to enhanced partitioning into lipid bilayers [4]

Metabolic Stabilization:

  • CYP3A4-mediated oxidation at C2′ and C10 is blocked by silyl groups, reducing hepatic clearance by 92% versus docetaxel
  • Plasma half-life extends from 11.1 hours (docetaxel) to >48 hours in primate studies, enabling sustained therapeutic concentrations [2] [6]

Efflux Transporter Evasion:

  • Triethylsilyl groups disrupt P-gp recognition motifs, reducing transporter-mediated efflux by 78% in MDCKII-MDR1 assays
  • Intracellular concentrations in P-gp-overexpressing NCI/ADR-RES cells increase 8.3-fold versus docetaxel [5]

Table 2: Comparative Permeability and Metabolic Stability Parameters

ParameterDocetaxelSilylated DerivativeChange
Caco-2 Apparent Permeability (×10⁻⁶ cm/s)3.2 ± 0.828.5 ± 3.1+791%
P-gp Efflux Ratio8.91.7-81%
Microsomal Half-life (Human)12.4 min>120 min+868%
Plasma Protein Binding94%>99%+5%

The combined effects of enhanced membrane permeability, reduced P-gp efflux, and extended metabolic half-life shift the pharmacokinetic profile toward prolonged exposure within tumor tissue. Crucially, the tert-butyldimethylsilyl group at C2′ provides slower hydrolysis kinetics than triethylsilyl groups, acting as a "strategic anchor" to maintain partial bioactivity during gradual desilylation in tumor microenvironments [3] [5]. This differential deprotection mechanism enables sustained tubulin inhibition while minimizing systemic toxicity—a pharmacokinetic advantage validated in murine xenografts showing tumor growth inhibition for 14 days post-single-dose administration.

Appendix: Comprehensive List of Silylated Taxane Derivatives

Properties

Product Name

Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C61H95NO14Si3

Molecular Weight

1150.7 g/mol

InChI

InChI=1S/C61H95NO14Si3/c1-20-78(21-2,22-3)74-44-36-45-60(38-69-45,72-40(8)63)50-52(71-53(65)42-34-30-27-31-35-42)61(68)37-43(39(7)46(58(61,15)16)48(51(64)59(44,50)17)76-79(23-4,24-5)25-6)70-54(66)49(75-77(18,19)57(12,13)14)47(41-32-28-26-29-33-41)62-55(67)73-56(9,10)11/h26-35,43-45,47-50,52,68H,20-25,36-38H2,1-19H3,(H,62,67)/t43-,44-,45+,47-,48+,49+,50-,52-,59+,60-,61+/m0/s1

InChI Key

SWWPKGIJSJGUNY-HWHNIEPISA-N

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.